molecular formula C20H28BNO5 B572096 tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256360-00-5

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B572096
M. Wt: 373.256
InChI Key: NEVYMHCTIQBRQU-UHFFFAOYSA-N
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Description

Tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H28BNO5 and its molecular weight is 373.256. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The compound tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is of significant interest in the field of organic chemistry, particularly in synthetic chemistry and materials science. While the direct research on this specific compound in the context of scientific applications is limited, its structural components suggest its relevance in the synthesis of complex molecules, pharmaceuticals, and potentially in materials science. Its relation to indoles and boronic acid esters underlines its potential utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biologically active compounds.

Synthetic Applications

This compound's structure indicates its potential use in cross-coupling reactions, a cornerstone technique in organic synthesis. The boron-containing moiety suggests its applicability in Suzuki-Miyaura coupling reactions, which are instrumental in pharmaceutical synthesis and the construction of complex organic molecules. Given the importance of indole derivatives in medicinal chemistry, this compound could serve as a versatile intermediate for synthesizing indole-containing pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory activities.

For example, indole synthesis methodologies have evolved significantly, offering various routes to access structurally diverse indoles, crucial scaffolds in drug discovery (Taber & Tirunahari, 2011)[https://consensus.app/papers/indole-synthesis-review-proposed-classification-taber/1e5a2317945e5021909eb67be9d7f5ae/?utm_source=chatgpt]. The tert-butyl and methoxy groups in this compound could influence the electronic and steric properties, impacting the efficiency and selectivity of these synthetic transformations.

properties

IUPAC Name

tert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-10-9-13(24-8)11-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYMHCTIQBRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682320
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

CAS RN

1256360-00-5
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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